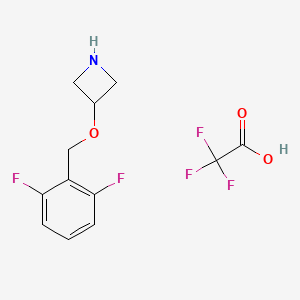

3-((2,6-Difluorobenzyl)oxy)azetidine 2,2,2-trifluoroacetate

Vue d'ensemble

Description

3-((2,6-Difluorobenzyl)oxy)azetidine 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C12H12F5NO3 and its molecular weight is 313.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-((2,6-Difluorobenzyl)oxy)azetidine 2,2,2-trifluoroacetate is a fluorinated azetidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, structure-activity relationship (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the azetidine ring and the introduction of the difluorobenzyl group. Recent advancements in synthetic methodologies have facilitated the efficient production of this compound under mild conditions, which is critical for maintaining its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

- Cytotoxicity : Preliminary studies indicate that certain azetidine derivatives exhibit cytotoxic effects against human cancer cell lines. For instance, a related study found that azetidine derivatives showed significant cytotoxicity against HL60 human acute myeloid leukemia cells with IC50 values in the submicromolar range .

- Antimicrobial Activity : Some derivatives of azetidines have demonstrated antimicrobial properties. The introduction of fluorinated groups is believed to enhance lipophilicity and alter membrane permeability, potentially increasing efficacy against bacterial strains.

- Enzyme Inhibition : The compound may also act as an enzyme inhibitor. For example, studies on related azetidine analogs have shown inhibition of tyrosinase activity, which is crucial for melanin production in melanocytes . The structure-activity relationship suggests that modifications to the azetidine core can significantly impact inhibitory potency.

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how structural modifications affect biological activity:

- Fluorination : The presence of fluorine atoms in the benzyl group enhances metabolic stability and alters pharmacokinetic properties.

- Azetidine Ring Substituents : Variations at the nitrogen or carbon positions of the azetidine ring can lead to changes in receptor binding affinity and selectivity.

- Functional Groups : The nature and position of substituents on the aromatic ring also play a crucial role in determining cytotoxicity and enzyme inhibition profiles.

Case Studies

- Cytotoxicity Assessment : A study evaluated several azetidine derivatives against HL60 cells, revealing that compounds with specific functional groups exhibited IC50 values as low as 0.41 µM . This underscores the potential therapeutic relevance of fluorinated azetidines in oncology.

- Antimicrobial Testing : Another investigation into the antimicrobial properties of related compounds indicated effective inhibition against Gram-positive bacteria. The modifications introduced by difluorobenzyl groups were pivotal in enhancing antibacterial activity.

Data Tables

Propriétés

IUPAC Name |

3-[(2,6-difluorophenyl)methoxy]azetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO.C2HF3O2/c11-9-2-1-3-10(12)8(9)6-14-7-4-13-5-7;3-2(4,5)1(6)7/h1-3,7,13H,4-6H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUFYYLMVBIOFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCC2=C(C=CC=C2F)F.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.